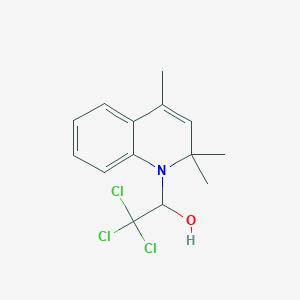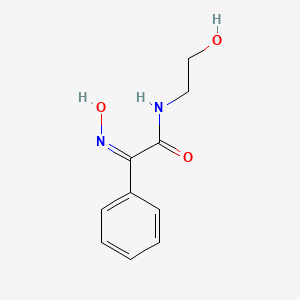![molecular formula C21H21BrN2O3S B11596770 (5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596770.png)
(5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-propyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE This compound features a complex structure with multiple functional groups, including a benzyl ether, a bromine atom, a methoxy group, a propyl chain, and a sulfanylidenimidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Formation of the benzyl ether: The starting material, 4-hydroxy-2-bromo-5-methoxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether.
Condensation reaction: The benzyl ether derivative is then subjected to a condensation reaction with 3-propyl-2-sulfanylidenimidazolidin-4-one in the presence of a suitable catalyst, such as piperidine, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidenimidazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyl ether group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the sulfanylidenimidazolidinone core suggests potential interactions with enzymes or receptors involved in oxidative stress or redox regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-5-{[4-(BENZYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-{[4-(BENZYLOXY)-2-FLUORO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions and influence the compound’s reactivity and biological activity.
Propiedades
Fórmula molecular |
C21H21BrN2O3S |
|---|---|
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O3S/c1-3-9-24-20(25)17(23-21(24)28)10-15-11-18(26-2)19(12-16(15)22)27-13-14-7-5-4-6-8-14/h4-8,10-12H,3,9,13H2,1-2H3,(H,23,28)/b17-10- |
Clave InChI |
ZLLDAFADRDEMGV-YVLHZVERSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OC)/NC1=S |
SMILES canónico |
CCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OC)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11596695.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11596703.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(3-ethylphenoxy)acetamide](/img/structure/B11596711.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596717.png)

![4-chloro-3-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11596736.png)
![Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596738.png)
![ethyl (5Z)-5-(4-hydroxy-3-nitrobenzylidene)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11596742.png)
![methyl 4-[4-(benzyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11596743.png)
![5-(benzenesulfonyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11596753.png)

![(5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11596757.png)
![3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate](/img/structure/B11596767.png)
